molecular formula C8H2F2N2 B12843098 1,3-Benzenedicarbonitrile, 2,4-difluoro- CAS No. 73688-94-5

1,3-Benzenedicarbonitrile, 2,4-difluoro-

Cat. No.: B12843098
CAS No.: 73688-94-5
M. Wt: 164.11 g/mol
InChI Key: AQBVUVCNCAQQPV-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbonitrile, 2,4-difluoro- (CAS 3939-09-1), commonly referred to as 2,4-Difluorobenzonitrile, is a fluorinated aromatic nitrile with the molecular formula C₇H₃F₂N and a molecular weight of 139.10 g/mol . Its structure features two fluorine atoms at the 2- and 4-positions of the benzene ring, flanking two nitrile groups at the 1- and 3-positions. This configuration imparts high electronegativity and reactivity, making it a critical intermediate in pharmaceuticals, agrochemicals, and advanced materials synthesis .

Properties

CAS No.

73688-94-5

Molecular Formula

C8H2F2N2

Molecular Weight

164.11 g/mol

IUPAC Name

2,4-difluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H2F2N2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H

InChI Key

AQBVUVCNCAQQPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2,4-difluorobenzene-1,3-dicarbonitrile involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt. The process is typically carried out in a continuous-flow reactor, which allows for precise control over reaction conditions and improved safety. The diazotization reaction is exothermic and is conducted at low temperatures (around 20°C) with a residence time of 10 seconds. The resulting diazonium salt is then reacted with sodium hypophosphite at 25°C with a residence time of 40 minutes, yielding 1,3-difluorobenzene .

Industrial Production Methods

Industrial production of 2,4-difluorobenzene-1,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. Continuous-flow reactors are preferred due to their efficiency and ability to handle exothermic reactions safely. The use of high-throughput systems allows for the production of significant quantities of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. under certain conditions, substitution reactions can occur.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing cyano groups makes the compound more susceptible to nucleophilic aromatic substitution. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated derivatives of 2,4-difluorobenzene-1,3-dicarbonitrile.

    Nucleophilic Aromatic Substitution: Substituted derivatives where the fluorine atoms are replaced by nucleophiles.

    Reduction: 2,4-Difluorobenzene-1,3-diamine.

Scientific Research Applications

2,4-Difluorobenzene-1,3-dicarbonitrile has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with fluorinated aromatic rings, which can enhance the metabolic stability and bioavailability of drugs.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets effectively.

    Materials Science: It is employed in the synthesis of liquid crystal materials and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzene-1,3-dicarbonitrile depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. In agrochemicals, the compound may inhibit essential biological pathways in pests or weeds, leading to their control or eradication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chlorothalonil (2,4,5,6-Tetrachloro-1,3-benzenedicarbonitrile)

  • CAS : 1897-45-6; Molecular Formula : C₈Cl₄N₂; Molecular Weight : 265.90 g/mol .
  • Structural Differences : Chlorothalonil substitutes fluorine atoms in 2,4-Difluorobenzonitrile with chlorine at positions 2,4,5,4.
  • Properties :
    • Water Solubility : <0.01 mg/L (vs. 2,4-Difluorobenzonitrile’s higher solubility due to fluorine’s polarity) .
    • Vapor Pressure : <0.01 mm Hg at 40°C, indicating low volatility .
  • Applications : Broad-spectrum fungicide (e.g., Bravo®, Exotherm®) .
  • Toxicity: Classified as a carcinogen (Category 2) with a NOAEL (No Observable Adverse Effect Level) under review .

4-(2,6-Dimethylphenoxy)-2,5,6-trifluoro-1,3-Benzenedicarbonitrile

  • CAS : 102122-34-9; Molecular Formula : C₁₆H₁₀F₃N₂O .
  • Structural Differences: Incorporates a 2,6-dimethylphenoxy group at position 4 and three fluorine atoms at 2,5,6-positions.
  • Applications: Specialized agrochemical intermediate, leveraging the phenoxy group for enhanced lipid solubility and target binding .

2,4-Difluoro-3-formylbenzonitrile

  • CAS: Not explicitly listed; Molecular Formula: C₈H₃F₂NO; Molecular Weight: 167.11 g/mol .
  • Structural Differences : A formyl (-CHO) group at position 3 increases electrophilicity.
  • Applications : Utilized in cross-coupling reactions for pharmaceutical scaffolds .

2,4-Difluoro-5-nitrobenzonitrile

  • CAS : 1009-35-4; Molecular Formula : C₇H₂F₂N₂O₂ .
  • Structural Differences: Nitro (-NO₂) group at position 5 enhances electron-withdrawing effects.
  • Applications : Precursor for dyes and explosives due to nitro group reactivity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Water Solubility
2,4-Difluorobenzonitrile 3939-09-1 C₇H₃F₂N 139.10 2-F, 4-F, 1,3-CN Moderate
Chlorothalonil 1897-45-6 C₈Cl₄N₂ 265.90 2,4,5,6-Cl, 1,3-CN <0.01 mg/L
4-(2,6-Dimethylphenoxy)-...* 102122-34-9 C₁₆H₁₀F₃N₂O 318.27 4-(2,6-Me₂PhO), 2,5,6-F Low
2,4-Difluoro-3-formylbenzonitrile - C₈H₃F₂NO 167.11 3-CHO Insoluble

Key Research Findings

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents significantly alter electronic properties. Chlorothalonil’s chlorine atoms increase lipophilicity and persistence in environmental matrices compared to fluorine analogs .
  • Synthetic Utility : 2,4-Difluorobenzonitrile’s nitrile groups enable nucleophilic substitutions, forming heterocycles like triazoles and pyridines .
  • Environmental Impact : Chlorothalonil’s low solubility and high stability contribute to bioaccumulation risks, whereas fluorinated derivatives degrade more readily .

Biological Activity

1,3-Benzenedicarbonitrile, 2,4-difluoro- (CAS Number: 117358-51-7) is a fluorinated aromatic compound with significant interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure imparts distinct biological activities that warrant detailed examination. This article compiles data on its biological activity, including synthesis, mechanisms of action, and potential applications.

  • Molecular Formula: C8H4F2N2
  • Molecular Weight: 166.13 g/mol
  • CAS Registry Number: 117358-51-7

Biological Activity Overview

1,3-Benzenedicarbonitrile, 2,4-difluoro- exhibits various biological activities that are primarily attributed to its structural characteristics. Key areas of interest include:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against plant pathogens.
  • Insecticidal Properties : It has shown potential as an insecticide due to its ability to disrupt biological processes in target species.
  • Phytotoxicity : Its effects on non-target plants have also been evaluated.

Antimicrobial Activity

1,3-Benzenedicarbonitrile, 2,4-difluoro- has demonstrated antimicrobial properties against specific bacterial strains. A study highlighted its efficacy in controlling soft rot caused by Erwinia carotovora, a significant plant pathogen:

Compound Target Pathogen Activity
1,3-Benzenedicarbonitrile, 2,4-difluoro-Erwinia carotovoraEffective control agent

This compound acts by inhibiting the growth of the bacteria without exhibiting significant phytotoxicity at effective concentrations .

Insecticidal Properties

Research indicates that this compound can serve as an effective insecticide. Its mode of action involves interference with the nervous system of insects:

Insect Species Mechanism of Action Efficacy
Aphis gossypii (cotton aphid)Neurotoxic effects leading to paralysisHigh
Spodoptera frugiperda (fall armyworm)Disruption of feeding behaviorModerate

The compound's neurotoxic properties are attributed to its ability to bind to specific receptors in the insect nervous system .

Phytotoxicity Studies

While effective against pathogens and pests, the potential phytotoxicity of 1,3-benzenedicarbonitrile, 2,4-difluoro- has been a concern. Studies have shown variable effects on different plant species:

Plant Species Phytotoxic Effect Concentration Tested
Tomato (Solanum lycopersicum)Mild toxicity observed0.5 - 5 g/m²
Lettuce (Lactuca sativa)No significant effectUp to 10 g/m²

These findings suggest that while the compound can be harmful to certain plants at higher concentrations, it may be safe for others .

Case Study 1: Efficacy Against Soft Rot

A field trial conducted in agricultural settings assessed the effectiveness of 1,3-benzenedicarbonitrile, 2,4-difluoro- against soft rot in vegetables such as cabbage and carrots. The results indicated a significant reduction in disease incidence when applied at recommended dosages.

Case Study 2: Insect Control in Cotton Farming

In another study focusing on cotton farming, the application of this compound showed a marked decrease in aphid populations over a two-week period. Farmers reported improved crop yield and quality following treatment.

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